Monosodium succinate, also known as sodium succinate, is the sodium salt of succinic acid. It is a white crystalline powder that is soluble in water and is classified as a dicarboxylic acid salt. Monosodium succinate is recognized for its various applications in biochemistry, food science, and pharmaceuticals. It serves as a food additive, flavor enhancer, and an important intermediate in various biochemical processes.
Monosodium succinate can be derived from succinic acid through neutralization with sodium hydroxide or sodium carbonate. It can also be produced through metabolic pathways in certain microorganisms, which convert carbohydrates into succinate under anaerobic conditions.
Monosodium succinate can be synthesized using several methods:
The synthesis process can vary based on the method chosen. For instance, in microbial fermentation, optimizing conditions such as pH, temperature, and substrate concentration is crucial for maximizing yield .
Monosodium succinate participates in various chemical reactions:
The reactivity of monosodium succinate is influenced by its functional groups, particularly the carboxyl groups which are prone to participate in nucleophilic substitution reactions.
Monosodium succinate acts primarily as an intermediate in metabolic pathways. In biochemical contexts, it plays a role in the tricarboxylic acid cycle (Krebs cycle), where it is involved in energy production through cellular respiration.
These properties make monosodium succinate suitable for various applications including food additives and biochemical reagents.
Monosodium succinate has several scientific uses:
Anaerobic systems dominate industrial monosodium succinate production due to superior carbon efficiency and redox balance. Native producers like Actinobacillus succinogenes and Basfia succiniciproducens fix CO₂ during the reductive branch of the TCA cycle, converting phosphoenolpyruvate (PEP) to oxaloacetate (OAA) via PEP carboxylase. This pathway yields 1.71 mol succinate/mol glucose—the theoretical maximum—while consuming 2 mol CO₂ per mol succinate [1] [5]. Aerobic systems in engineered E. coli or Corynebacterium glutamicum require succinate dehydrogenase (sdh) knockout to prevent succinate oxidation and depend on glyoxylate shunt activation. Despite higher productivity (~1.31 g/L/h in E. coli AFP111), aerobic processes yield less succinate (0.7–1.1 g/g glucose) due to carbon loss as CO₂ and energy demands for aeration [1] [4].
Table 1: Performance Comparison of Anaerobic vs. Aerobic Succinate Production
Organism | System | Yield (g/g glucose) | Titer (g/L) | Productivity (g/L/h) | Key Pathway |
---|---|---|---|---|---|
B. succiniciproducens | Anaerobic | 0.87 | 71.0 | 1.75 | Reductive TCA + CO₂ fixation |
E. coli AFP111-pyc | Aerobic | 1.10 | 99.2 | 1.31 | Oxidative TCA + Glyoxylate |
C. glutamicum CGS5 | Anaerobic | 0.87 | 98.6 | 4.29 | Reductive TCA |
Toggle to view anaerobic advantages:
E. coli remains the preferred chassis for monosodium succinate due to well-characterized genetics and high malleability. Key modifications include:
The glyoxylate shunt bypasses CO₂-decarboxylating steps of the TCA cycle, conserving carbon for succinate. Engineering strategies include:
Lignocellulosic feedstocks reduce monosodium succinate production costs by 30–40% versus purified sugars. Key considerations:
Table 2: Feedstock Composition and Succinate Production Efficiency
Feedstock | Cellulose (%) | Hemicellulose (%) | Lignin (%) | Max. Succinate Titer (g/L) | Organism |
---|---|---|---|---|---|
Corn Stover | 36–40 | 20–22 | 18–20 | 98.6 | C. glutamicum CGS5 |
Sugarcane Bagasse | 40–45 | 25–30 | 20–25 | 83.0 | E. coli BA305 |
Wheat Straw | 35–39 | 23–26 | 15–20 | 57.8 | E. coli SD121 |
Cassava Root | 20–30 | 5–10 | <5 | 151.4 | A. succinogenes NJ113 |
Toggle to view selection criteria:
Integrating succinate production with ethanol biorefineries enhances resource efficiency:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7